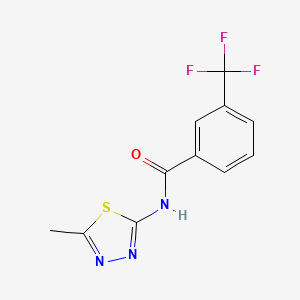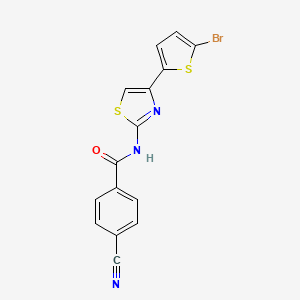
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CFPS is a sulfonamide derivative that contains a pyridine ring and a fluorene moiety, making it a unique compound with diverse properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects:
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and modulation of gene expression. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide also has a relatively low toxicity profile, which is important for drug development. However, one of the limitations of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other scientific fields. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results in preclinical studies as a potential cancer therapy, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide may have potential applications in neurobiology and drug discovery, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction between 2-bromo-9H-fluorene and 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and 6-chloro-1-hexyne to form the final product, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide.
Applications De Recherche Scientifique
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. One of the main research areas where 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results is in the development of novel cancer therapies. Studies have shown that 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-18-8-6-15(11-20-18)24(22,23)21-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIPHRKSMAHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)
![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)

![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)
